molecular formula C17H15ClN2O3 B2491767 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide CAS No. 922031-41-2

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide

Cat. No. B2491767
CAS RN: 922031-41-2
M. Wt: 330.77
InChI Key: OIOQPOIFHAGKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepines involves various chemical pathways, including tandem aromatic nucleophilic substitution, Smiles rearrangement, and denitrocyclization processes. These methods allow for the efficient construction of the dibenzo[b,f][1,4]oxazepine skeleton as a single regioisomer, demonstrating atom economy and specificity in formation (Sapegin et al., 2012).

Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepines is characterized by its tricyclic system, which has been efficiently synthesized from o-nitrochloro derivatives of benzene and pyridine. This highlights the versatility and adaptability in the synthesis of complex heterocyclic compounds (Sapegin et al., 2008).

Chemical Reactions and Properties

Dibenzo[b,f][1,4]oxazepines undergo various chemical reactions, including asymmetric alkynylation, which allows for the synthesis of optically active derivatives. These reactions exhibit the potential for creating diverse compounds with specific properties, such as high enantiomeric excess (ee) in the resulting products (Ren et al., 2014).

Scientific Research Applications

Hemodynamic Effects in Cardiac and Vascular Contexts

This compound is notable for its hemodynamic effects in cardiac and vascular contexts. Notably, studies have explored its utility in anesthesia induction and as an adjuvant due to its hemodynamic properties. Specifically, the compound was beneficial during anesthesia induction and as an adjuvant in coronary patients due to its effects on hemodynamics. These studies indicate a potential application in managing hemodynamic stability during critical medical procedures, such as surgeries involving extracorporeal circulation in coronary-surgical patients (Schleussner et al., 1981).

Comparison of Efficacy and Tolerance with Other Compounds

In research focused on insomnia treatments, the compound demonstrated comparable or better results than other benzodiazepines in certain parameters, such as time taken to fall asleep and the number of nocturnal awakenings. This suggests potential therapeutic applications in sleep-related disorders or as a hypnotic agent, indicating its clinical significance in psychiatric and neurological domains (Helcl et al., 1981).

Role in Hyponatremia Management

Another significant application of related compounds is in managing hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). The compound facilitated water diuresis and improved hyponatremia, showcasing its potential as a therapeutic agent in endocrinological disorders (Saito et al., 1997).

Sensory Irritant Studies

Studies have also examined the sensory irritant effects of compounds, including dibenz(b.f)-1: 4-oxazepine, on the eyes and skin. This research offers insights into the safety evaluation of sensory irritant materials and their physiological responses in humans, which can be critical in occupational health and safety contexts (Ballantyne et al., 1976).

properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-2-3-16(21)19-11-5-7-14-12(9-11)17(22)20-13-8-10(18)4-6-15(13)23-14/h4-9H,2-3H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOQPOIFHAGKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.